Antibacterial agent 50
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Overview
Description
Antibacterial agent 50 is a synthetic compound designed to inhibit the growth of bacteria. It is part of a broader class of antibacterial agents that target specific bacterial processes, making it a valuable tool in the fight against bacterial infections. This compound is particularly noted for its effectiveness against drug-resistant bacteria, which makes it a significant focus of current research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 50 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functionalization steps where various chemical groups are added to enhance the antibacterial properties of the compound. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to introduce desired functional groups.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Antibacterial agent 50 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield various functionalized analogs of this compound.
Scientific Research Applications
Antibacterial agent 50 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and to develop new antibacterial therapies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
Mechanism of Action
Antibacterial agent 50 exerts its effects by targeting specific bacterial processes. It often inhibits bacterial cell wall synthesis, protein synthesis, or DNA replication. The compound binds to key enzymes or structural components within the bacteria, disrupting their normal function and leading to bacterial cell death. Molecular targets may include ribosomal subunits, DNA gyrase, or cell wall precursors.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Targets bacterial cell wall synthesis but is less effective against drug-resistant strains.
Tetracycline: Inhibits protein synthesis but has a broader spectrum of activity.
Ciprofloxacin: Targets DNA gyrase but can lead to resistance development.
Uniqueness
Antibacterial agent 50 is unique in its ability to effectively target drug-resistant bacteria, making it a valuable addition to the arsenal of antibacterial agents
Properties
Molecular Formula |
C13H18N5NaO9S |
---|---|
Molecular Weight |
443.37 g/mol |
IUPAC Name |
sodium;[(2S,5R)-2-[[(2-morpholin-4-yl-2-oxoacetyl)amino]carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C13H19N5O9S.Na/c19-10(14-15-11(20)12(21)16-3-5-26-6-4-16)9-2-1-8-7-17(9)13(22)18(8)27-28(23,24)25;/h8-9H,1-7H2,(H,14,19)(H,15,20)(H,23,24,25);/q;+1/p-1/t8-,9+;/m1./s1 |
InChI Key |
DEYSIGKZXMFJIB-RJUBDTSPSA-M |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)NNC(=O)C(=O)N3CCOCC3.[Na+] |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)NNC(=O)C(=O)N3CCOCC3.[Na+] |
Origin of Product |
United States |
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